molecular formula C18H24N2O5S B6033605 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole

4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole

カタログ番号 B6033605
分子量: 380.5 g/mol
InChIキー: RLWXIBJTSYSCRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole, also known as Suvorexant, is a novel and potent dual orexin receptor antagonist that has been developed for the treatment of insomnia. Orexin, also known as hypocretin, is a neuropeptide that plays a critical role in the regulation of wakefulness and sleep. Suvorexant works by blocking the action of orexin, thereby promoting sleep.

作用機序

4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole works by blocking the action of orexin, which is a neuropeptide that plays a critical role in the regulation of wakefulness and sleep. Orexin is produced by a small group of neurons in the hypothalamus and activates two receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), which are expressed throughout the brain. By blocking the action of orexin, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole promotes sleep.
Biochemical and Physiological Effects
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to increase sleep duration, reduce the time it takes to fall asleep, and increase the amount of time spent in deep sleep. In clinical trials, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to improve sleep quality and reduce the severity of insomnia symptoms.

実験室実験の利点と制限

4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has a number of advantages for use in lab experiments. It is a potent and selective orexin receptor antagonist, which allows for precise manipulation of the orexin system. It has also been shown to be effective in improving sleep quality and reducing the severity of insomnia symptoms in clinical trials. However, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has some limitations, including the potential for off-target effects and the need for careful dosing to avoid adverse effects.

将来の方向性

There are several future directions for research on 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole. One area of interest is the use of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole for the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Another area of interest is the potential use of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole as a tool for studying the role of the orexin system in other physiological processes, such as appetite regulation and stress response. Finally, there is interest in developing more potent and selective orexin receptor antagonists that may have improved therapeutic efficacy and fewer adverse effects.

合成法

The synthesis of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole involves several steps, including the preparation of the key intermediate 2,5-dimethoxybenzene sulfonamide, which is then reacted with pyrrolidine and isoxazole to yield the final product. The synthesis of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been described in detail in several publications, including a patent by Merck & Co., Inc.

科学的研究の応用

4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been extensively studied in preclinical and clinical trials for the treatment of insomnia. In preclinical studies, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to increase sleep duration and reduce the time it takes to fall asleep. In clinical trials, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to be effective in improving sleep latency, sleep efficiency, and subjective sleep quality.

特性

IUPAC Name

4-[1-(2,5-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]-5-ethyl-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-5-15-18(12(2)19-25-15)14-7-6-10-20(14)26(21,22)17-11-13(23-3)8-9-16(17)24-4/h8-9,11,14H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWXIBJTSYSCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。